molecular formula C16H9BrN4 B11589682 (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile

(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile

Cat. No.: B11589682
M. Wt: 337.17 g/mol
InChI Key: XMDQXUUDOWYSKL-UHFFFAOYSA-N
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Description

(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is a complex organic compound characterized by its unique structure, which includes a bromine atom, an indole ring, and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile typically involves multiple steps, starting with the formation of the indole and quinoxaline rings. The bromination of the indole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced indole and quinoxaline derivatives.

    Substitution: Formation of various substituted indole and quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is unique due to its specific combination of an indole ring, a quinoxaline ring, and a bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H9BrN4

Molecular Weight

337.17 g/mol

IUPAC Name

2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetonitrile

InChI

InChI=1S/C16H9BrN4/c17-10-5-6-14-11(9-10)15-16(21(14)8-7-18)20-13-4-2-1-3-12(13)19-15/h1-6,9H,8H2

InChI Key

XMDQXUUDOWYSKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC#N

Origin of Product

United States

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